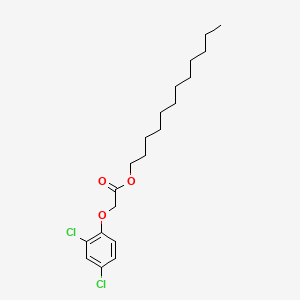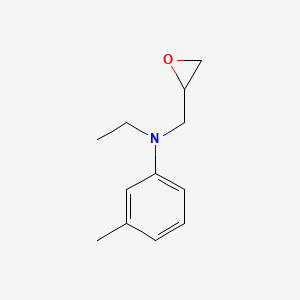
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is an organic compound characterized by the presence of an epoxy group attached to a propyl chain, which is further connected to an ethyl group and a m-tolylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine typically involves the reaction of m-tolylamine with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate chlorohydrin, which undergoes intramolecular cyclization to form the epoxypropyl group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Often conducted in an aqueous or organic solvent
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent product quality and yield
Catalysts: Use of phase transfer catalysts to enhance reaction rates
Purification: Techniques such as distillation and recrystallization to obtain high-purity products
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The epoxy group is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reaction Conditions: Mild to moderate temperatures, often in the presence of a catalyst
Major Products
Ring-Opened Products: Depending on the nucleophile, products such as amino alcohols, thioethers, and ethers are formed.
Oxidized Products: Alcohols, ketones, and carboxylic acids
Aplicaciones Científicas De Investigación
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and resins, particularly in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine involves the reactivity of the epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential bioactivity, as it can modify proteins, DNA, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include:
Protein Modification: Covalent attachment to amino acid residues
DNA Interaction: Potential to form adducts with nucleotides
Signal Transduction Pathways: Modulation of cellular signaling through covalent modification of signaling proteins
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Epoxypropyl)diphenylamine
- N-(2,3-Epoxypropyl)carbazole
- N-(2,3-Epoxypropyl)phthalimide
Uniqueness
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is unique due to its specific structural features, including the combination of an epoxy group with an ethyl and m-tolylamine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
55236-22-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-ethyl-3-methyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H17NO/c1-3-13(8-12-9-14-12)11-6-4-5-10(2)7-11/h4-7,12H,3,8-9H2,1-2H3 |
Clave InChI |
OWODXMXBMHAMRY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1CO1)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


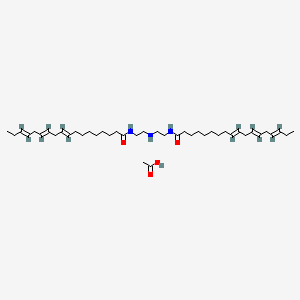

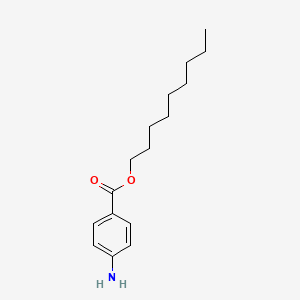
![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
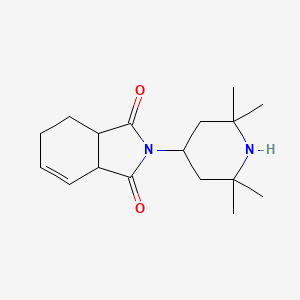
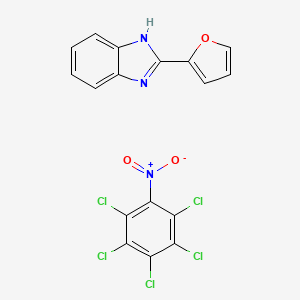


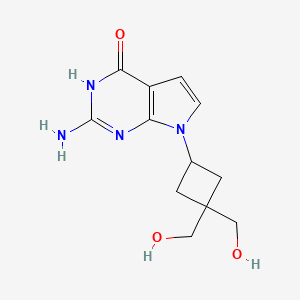
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
